Ethyl 3-phenyl-1-benzofuran-2-yl carbonate

Synthetic methodology Benzofuran chemistry Regiocontrolled acylation

Ethyl 3-phenyl-1-benzofuran-2-yl carbonate (CAS 108139-57-7, C17H14O4, MW 282.29) is a specialized benzofuran-derived enol carbonate bearing an ethyl carbonate group at the C2 position and a phenyl substituent at C3. This compound serves primarily as a synthetic intermediate in heterocyclic chemistry, with a structurally defined benzofuran core that distinguishes it from simpler carbonate esters.

Molecular Formula C17H14O4
Molecular Weight 282.29 g/mol
CAS No. 108139-57-7
Cat. No. B12912796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-phenyl-1-benzofuran-2-yl carbonate
CAS108139-57-7
Molecular FormulaC17H14O4
Molecular Weight282.29 g/mol
Structural Identifiers
SMILESCCOC(=O)OC1=C(C2=CC=CC=C2O1)C3=CC=CC=C3
InChIInChI=1S/C17H14O4/c1-2-19-17(18)21-16-15(12-8-4-3-5-9-12)13-10-6-7-11-14(13)20-16/h3-11H,2H2,1H3
InChIKeyJWQKHNXNCFHMIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-phenyl-1-benzofuran-2-yl carbonate (CAS 108139-57-7): A Precision Benzofuran Scaffold Intermediate


Ethyl 3-phenyl-1-benzofuran-2-yl carbonate (CAS 108139-57-7, C17H14O4, MW 282.29) is a specialized benzofuran-derived enol carbonate bearing an ethyl carbonate group at the C2 position and a phenyl substituent at C3 [1]. This compound serves primarily as a synthetic intermediate in heterocyclic chemistry, with a structurally defined benzofuran core that distinguishes it from simpler carbonate esters . Its calculated logP of 4.8 and polar surface area of 48.7 Ų define baseline physicochemical boundaries relevant to solubility and permeability considerations during experimental design [1].

Why Generic Benzofuran Intermediates Cannot Substitute for Ethyl 3-phenyl-1-benzofuran-2-yl carbonate in Controlled Rearrangement Protocols


In-class benzofuran-2-carboxylates and benzofuran-3-ones possess fundamentally different reactivity profiles at the C2 position. While benzofuran-2-carboxylic acids (e.g., 3-phenyl-1-benzofuran-2-carboxylic acid) present a free carboxyl group suitable for amide coupling but resistant to selective C-acylation rearrangements, ethyl 3-phenyl-1-benzofuran-2-yl carbonate contains an O-linked carbonate leaving group that enables quantitative DMAP-catalyzed oxygen-to-carbon ester migration—a transformation not accessible to carboxylate or ketone analogs . Generic substitution with a benzofuran-2-carboxylate ester would preclude the regiocontrolled C2 acylation pathway entirely, as the carbon framework is pre-oxidized to the carbonyl state rather than the enol carbonate form required for this rearrangement .

Quantitative Evidence for Ethyl 3-phenyl-1-benzofuran-2-yl carbonate (CAS 108139-57-7) Differentiation


Quantitative DMAP-Catalyzed Oxygen-to-Carbon Ester Migration Yield

Ethyl 3-phenyl-1-benzofuran-2-yl carbonate undergoes quantitative DMAP-catalyzed rearrangement to yield 2,3-dihydro-2-oxo-3-phenyl-3-benzofurancarboxylic acid ethyl ester (the C-acylated isomer) . In direct experimental protocols, this transformation proceeds with a reported yield of 90% within 0.03 hours when catalyzed by 4-dimethylaminopyridine (DMAP) in dichloromethane solvent [1]. The comparator scenario—uncatalyzed thermal rearrangement or basic hydrolysis—does not yield the C-acylated product; instead, decarboxylation or decomposition pathways dominate, yielding <10% desired carbon-acylated material .

Synthetic methodology Benzofuran chemistry Regiocontrolled acylation DMAP catalysis

Regioselective Control: Exclusive O- vs. C-Acylation Pathway Differentiation

Ethyl 3-phenyl-1-benzofuran-2-yl carbonate is specifically designed as an O-acylated enol carbonate, a structural state that is kinetically trapped relative to its thermodynamically more stable C-acylated isomer . In the absence of DMAP, this compound remains exclusively in the O-carbonate form; upon DMAP addition, quantitative rearrangement to the C-acylated isomer occurs via a proposed acylated dimethylaminopyridinium intermediate . In contrast, direct C-acylation of 3-phenylbenzofuran-2(3H)-one (the ketone tautomer) with ethyl chloroformate under identical conditions yields only the O-acylated product without subsequent rearrangement unless DMAP is included from the outset, demonstrating the irreversibility of the O→C migration pathway unique to the enol carbonate starting material .

Regioselectivity Carbonate chemistry Enol carbonate rearrangement Benzofuran-3-one precursor

Comparative LogP and Topological Polar Surface Area (TPSA) Differentiation vs. Carboxylate Analogs

The calculated LogP for ethyl 3-phenyl-1-benzofuran-2-yl carbonate is 4.8 with a topological polar surface area (TPSA) of 48.7 Ų [1]. For comparison, the corresponding carboxylic acid derivative 3-phenyl-1-benzofuran-2-carboxylic acid (CAS 40932-61-8) exhibits a predicted LogP of approximately 3.2 and a TPSA of approximately 67 Ų due to the free carboxyl hydrogen bond donor/acceptor [2]. This difference of 1.6 LogP units corresponds to an approximately 40-fold difference in octanol-water partition coefficient, significantly altering membrane permeability and solubility profiles in biological screening contexts [3].

Physicochemical properties LogP TPSA Drug-likeness

Validated Research Applications for Ethyl 3-phenyl-1-benzofuran-2-yl carbonate Based on Quantitative Evidence


Precursor for Controlled Synthesis of C2-Carbonylated Benzofuran-3-one Derivatives

The 90% yield DMAP-catalyzed O→C ester migration establishes this compound as the preferred starting material for preparing C2-carbonylated benzofuran-3-one scaffolds. This is directly relevant to medicinal chemistry programs targeting benzofuran-based bioactive compounds where C2 substitution pattern determines target binding affinity. Alternative routes requiring direct C-acylation of benzofuranones proceed with significantly lower yields and require harsh conditions [1].

Library Synthesis for Physicochemical Property Optimization in Early Drug Discovery

The established LogP of 4.8 and TPSA of 48.7 Ų position this compound within a defined physicochemical space suitable for membrane permeability assessment. Procurement of this specific carbonate ester—rather than the more polar carboxylic acid analog—enables evaluation of lipophilic benzofuran scaffolds in permeability-limited assays (e.g., Caco-2, PAMPA) without confounding effects of free carboxyl groups [1].

Mechanistic Probe for DMAP-Catalyzed Acyl Transfer Studies

The quantitative rearrangement of ethyl 3-phenyl-1-benzofuran-2-yl carbonate serves as a well-characterized model system for investigating DMAP-catalyzed acyl transfer mechanisms . The compound's clean O→C migration without side reactions makes it an ideal substrate for kinetic studies, mechanistic isotope labeling experiments, and catalyst screening applications where unambiguous product distribution is required [1].

Intermediate for Benzofuran-Based ClC-K Chloride Channel Inhibitor Synthesis

3-Phenyl-1-benzofuran-2-carboxylic acid derivatives are potent inhibitors of ClC-K chloride channels . While the target compound is not the final bioactive molecule, its DMAP-catalyzed rearrangement product—2,3-dihydro-2-oxo-3-phenyl-3-benzofurancarboxylic acid ethyl ester—provides a direct synthetic entry to this pharmacophore class after hydrolysis. Procurement of the carbonate ester thus supports medicinal chemistry efforts in diuretic and renal chloride channel research [1].

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